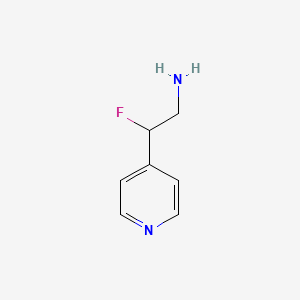

2-Fluoro-2-(pyridin-4-yl)ethan-1-amine

CAS No.: 1551365-81-1

Cat. No.: VC3098683

Molecular Formula: C7H9FN2

Molecular Weight: 140.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1551365-81-1 |

|---|---|

| Molecular Formula | C7H9FN2 |

| Molecular Weight | 140.16 g/mol |

| IUPAC Name | 2-fluoro-2-pyridin-4-ylethanamine |

| Standard InChI | InChI=1S/C7H9FN2/c8-7(5-9)6-1-3-10-4-2-6/h1-4,7H,5,9H2 |

| Standard InChI Key | XLNMWUDWCWGTLK-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C(CN)F |

| Canonical SMILES | C1=CN=CC=C1C(CN)F |

Introduction

Chemical Structure and Properties

2-Fluoro-2-(pyridin-4-yl)ethan-1-amine is an organic compound with distinct structural characteristics that contribute to its chemical behavior and potential applications. The molecular structure features a pyridine ring with a fluorinated ethylamine substituent at the 4-position.

Basic Chemical Information

The compound possesses the following fundamental chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1551365-81-1 |

| Molecular Formula | C7H9FN2 |

| Molecular Weight | 140.16 g/mol |

| IUPAC Name | 2-fluoro-2-pyridin-4-ylethanamine |

| Standard InChI | InChI=1S/C7H9FN2/c8-7(5-9)6-1-3-10-4-2-6/h1-4,7H,5,9H2 |

| Standard InChIKey | XLNMWUDWCWGTLK-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C(CN)F |

| Canonical SMILES | C1=CN=CC=C1C(CN)F |

| PubChem Compound ID | 83854923 |

The compound features a pyridine ring with a fluorinated ethylamine group, where the fluorine atom is positioned at the alpha carbon to the amine group. This structural arrangement contributes to its chemical reactivity and potential pharmacological properties.

Structural Features

The structural features of 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine include:

-

A pyridine heterocycle (a six-membered aromatic ring containing a nitrogen atom)

-

A fluorine atom at the α-position to the amine group

-

A primary amine functional group

-

A chiral center at the carbon bearing the fluorine atom

The presence of the fluorine atom creates a stereogenic center, potentially leading to distinct enantiomers with different biological activities. The combination of the pyridine ring, fluorine substituent, and amine group creates a unique chemical entity with potential applications in medicinal chemistry .

Synthesis and Preparation

Comparison with Related Syntheses

Similar compounds in the literature provide insights into potential synthetic approaches. For instance, the synthesis of 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine involves N-alkylation and coupling reactions that might be adaptable for synthesizing 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine with appropriate modifications .

Other research involving pyridine-containing compounds suggests that methods used in preparing compounds like 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine might be adaptable for the target compound with appropriate adjustments for the different substitution pattern and fluorine incorporation.

Current Research Status and Applications

Related Compounds in Research

Structurally similar compounds, such as (R)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-amine, have been studied for their potential in pharmaceutical research. The trifluoromethyl group in these analogs enhances biological activity and stability, suggesting potential similar applications for 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine.

Structural Comparisons with Related Compounds

Understanding 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine in context requires comparison with structurally related compounds.

Comparison with Other Fluorinated Pyridine Derivatives

Several fluorinated pyridine derivatives show structural similarities:

| Compound | CAS Number | Key Structural Differences |

|---|---|---|

| 1-(2-Fluoropyridin-4-yl)ethan-1-amine | 1149588-24-8 | Fluorine on pyridine ring rather than ethylamine chain |

| 2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol | Not specified | Hydroxyl group instead of fluorine on α-carbon, different pyridine substitution pattern |

| 1-(2-Fluoropyridin-4-yl)ethanone | 111887-72-0 | Ketone instead of amine group, different oxidation state |

These structural variations affect properties such as solubility, lipophilicity, metabolic stability, and potential biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume